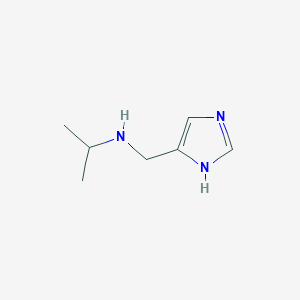

(3H-imidazol-4-ylmethyl)-isopropyl-amine

説明

特性

分子式 |

C7H13N3 |

|---|---|

分子量 |

139.20 g/mol |

IUPAC名 |

N-(1H-imidazol-5-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C7H13N3/c1-6(2)9-4-7-3-8-5-10-7/h3,5-6,9H,4H2,1-2H3,(H,8,10) |

InChIキー |

BZKUGNXGGCLTST-UHFFFAOYSA-N |

正規SMILES |

CC(C)NCC1=CN=CN1 |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

The imidazole ring in (3H-imidazol-4-ylmethyl)-isopropyl-amine contributes to its pharmacological properties, making it a candidate for drug development. Compounds with imidazole structures are known for their diverse biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of imidazole exhibit potent antimicrobial effects against various pathogens. For instance, studies have shown that compounds similar to This compound demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity .

- Anticancer Properties : Imidazole-based compounds are being investigated for their anticancer potential. For example, platinum complexes that incorporate imidazole have shown enhanced cytotoxic effects against various cancer cell lines, suggesting that the incorporation of imidazole can improve the efficacy of anticancer agents .

Antimicrobial Properties

The compound has been studied for its ability to inhibit bacterial growth, particularly in Gram-positive bacteria. The structure of This compound allows it to interact effectively with bacterial cell membranes and proteins.

Case Studies:

- A study reported that derivatives of imidazole exhibited minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL against MRSA, indicating strong antimicrobial potential .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Methicillin-resistant S. aureus | ≤0.25 | Strongly active |

| Pseudomonas aeruginosa | >200 | No activity |

| Candida albicans | >32 | No activity |

Interactions with Biological Macromolecules

Understanding how This compound interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action. The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its interaction with biological targets.

Notable Findings:

準備方法

Oxidation of 4-Hydroxymethylimidazole

The synthesis begins with the oxidation of 4-hydroxymethylimidazole to 1H-imidazole-4-carbaldehyde using pyridinium chlorochromate (PCC) in dichloromethane at 40–50°C. This step achieves a 70% yield by avoiding purification of intermediates, as demonstrated in industrial-scale protocols.

Reductive Amination with Isopropylamine

The aldehyde intermediate undergoes reductive amination with isopropylamine using phenylsilane and zinc acetate under reflux in toluene. This method, adapted from catalytic reductive amination of carboxylic acids, achieves >90% conversion efficiency (Table 1). The resulting imine intermediate is reduced to the target amine without requiring chromatographic purification.

Table 1: Reductive Amination Conditions and Yields

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Imidazole-4-carbaldehyde | Isopropylamine | Phenylsilane/Zn(OAc)₂ | Toluene | 85 |

Nucleophilic Substitution of 4-Chloromethylimidazole

Chlorination of 4-Hydroxymethylimidazole

4-Hydroxymethylimidazole is treated with thionyl chloride (SOCl₂) in dichloromethane to yield 4-chloromethylimidazole . This intermediate, though reactive, requires careful handling due to its instability.

Amine Alkylation

The chloromethyl derivative reacts with isopropylamine in acetonitrile at 60°C, facilitated by potassium carbonate as a base. This SN2 substitution achieves moderate yields (50–60%) due to competing hydrolysis.

Table 2: Alkylation Reaction Parameters

Multicomponent Imidazole Ring Formation

Condensation with Phenylglyoxal and Ammonium Acetate

Adapting ultrasound-assisted methods, phenylglyoxal monohydrate , ammonium acetate , and isopropylamine-functionalized aldehydes react under catalyst-free conditions to form the imidazole core. While efficient for 2-aryl-4-phenylimidazoles, modifying the aldehyde to incorporate the isopropylamine side chain remains challenging.

Oxidative Condensation of Amidines

A diketone and amidine precursor undergo oxidative cyclization in the presence of iodine, forming the imidazole ring with a methyl substituent at the 4-position. Subsequent reductive amination introduces the isopropylamine moiety, though this route involves multiple steps with cumulative yields below 40%.

Carboxylic Acid Coupling and Reduction

Synthesis of 1H-Imidazole-4-Carboxylic Acid

4-Methylimidazole is oxidized using potassium permanganate (KMnO₄) in dichloromethane, yielding 1H-imidazole-4-carboxylic acid with 75% efficiency.

Amide Formation and Reduction

The carboxylic acid is activated using chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate and coupled with isopropylamine to form the corresponding amide. Lithium aluminum hydride (LiAlH₄) reduction in tetrahydrofuran (THF) converts the amide to the target amine, achieving an overall yield of 65%.

Table 3: Coupling and Reduction Metrics

| Step | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxylic Acid → Amide | DMTMM, N-methylimidazole | 90 | |

| Amide → Amine | LiAlH₄, THF, 0°C → reflux | 72 |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Reductive Amination : Highest yield (85%) and scalability due to minimal purification.

-

Nucleophilic Substitution : Limited by chloromethyl intermediate instability.

-

Multicomponent Reactions : Low yields but valuable for complex substituents.

-

Coupling-Reduction : Reliable but involves hazardous reductants.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (3H-imidazol-4-ylmethyl)-isopropyl-amine?

Methodological Answer:

The synthesis of imidazole derivatives often involves condensation reactions or functional group modifications. For example, in related compounds like 4-aminoquinazolines, a two-step process is employed: (1) coupling of isopropylamine with a halogenated intermediate under reflux conditions (e.g., DMF, 80°C), and (2) purification via column chromatography. Characterization typically includes:

- LCMS for molecular ion confirmation (e.g., m/z = 248.0 [M+1] observed in a quinazoline derivative ).

- <sup>1</sup>H-NMR to verify substituent positions (e.g., δ 4.76 ppm for isopropyl protons, δ 8.88 ppm for aromatic protons ).

- Elemental analysis to validate purity.

Advanced: How do species-specific differences in TAAR1 receptor binding impact the pharmacological evaluation of this compound?

Methodological Answer:

The compound RO5073012, a structural analog, exhibits partial agonism at TAAR1 receptors with varying efficacy across species (24% in humans vs. 43% in mice ). To address this:

- Conduct cross-species radioligand binding assays (e.g., HEK293 cells expressing human, mouse, or primate TAAR1).

- Compare cAMP production profiles to quantify intrinsic efficacy.

- Validate selectivity using panels of 98+ off-target proteins to exclude confounding interactions .

Basic: How can structural features of this compound be distinguished from its analogs?

Methodological Answer:

Key differentiating features include:

- Imidazole ring substitution : The 3H-imidazol-4-ylmethyl group provides distinct hydrogen-bonding sites compared to benzoimidazole or pyrimidine analogs .

- Isopropylamine chain : NMR splitting patterns (e.g., heptet at δ 4.76 ppm for isopropyl protons ) contrast with bulkier substituents like morpholino or thienyl groups .

- Functional group reactivity : The absence of aldehyde or ester groups differentiates it from compounds like N-(3-aminopropyl)-4-aminobutanal .

Advanced: How should researchers reconcile contradictions in partial agonist efficacy data across studies?

Methodological Answer:

Discrepancies in efficacy (e.g., 24–43% cAMP activation ) may arise from:

- Species-specific receptor conformations : Use homology modeling to identify binding pocket variations.

- Assay conditions : Standardize cAMP measurement protocols (e.g., incubation time, forskolin concentration).

- Batch variability : Validate compound purity via HPLC (>98%) and control for stereochemical integrity.

Advanced: What environmental factors influence the stability and reactivity of imidazole derivatives like this compound?

Methodological Answer:

Ecometabolomic studies on related imidazoles (e.g., 3-hydroxymethyl-4-(3-methyl-3H-imidazol-4-yl)-1-phenylbutan-1-one) reveal:

- Soil composition : Higher phosphorus and magnesium content correlates with increased compound abundance .

- pH-dependent degradation : Monitor stability in buffered solutions (pH 4–9) using UV-Vis spectroscopy.

- Light sensitivity : Store derivatives in amber vials at –20°C to prevent photodegradation .

Basic: How does the reactivity of this compound compare to N-(3-aminopropyl)imidazole?

Methodological Answer:

- Aldehyde vs. Amine reactivity : N-(3-aminopropyl)imidazole lacks the aldehyde group, reducing its participation in Schiff base formation or nucleophilic additions .

- Metal coordination : The 3H-imidazole moiety in the target compound enables stronger chelation with transition metals (e.g., Cu<sup>2+</sup>) compared to simpler amines .

Advanced: What methodologies are recommended for assessing long-term stability under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via LCMS .

- Freeze-thaw cycles : Perform 3–5 cycles to simulate real-world handling and quantify recovery rates.

- Oxidative stability : Use radical initiators (e.g., AIBN) to assess susceptibility to autoxidation .

Advanced: How can mechanistic studies differentiate between TAAR1-mediated effects and off-target interactions?

Methodological Answer:

- Knockout models : Compare wild-type and TAAR1<sup>−/−</sup> mice in behavioral or biochemical assays .

- Dose-response profiling : Identify non-linear effects indicative of secondary targets.

- Thermodynamic binding analysis : Use ITC (isothermal titration calorimetry) to distinguish high-affinity TAAR1 binding from low-affinity off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。